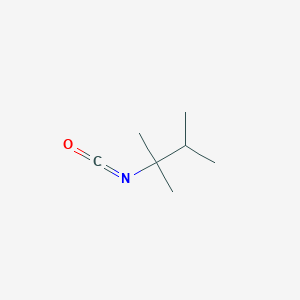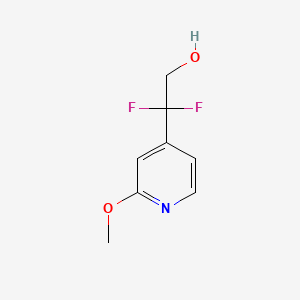
2,2-Difluoro-2-(2-methoxypyridin-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(2-methoxypyridin-4-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C8H9F2NO2 It is characterized by the presence of two fluorine atoms, a methoxy group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(2-methoxypyridin-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-amino-5-fluoropyridine with 1,1,2,2-tetrafluoroethylene to form 3,3,4,4-tetrafluoro-1-pyridinylpropionic acid. This intermediate is then reduced to 3,3,4,4-tetrafluoro-1-pyridinylethanol, which is subsequently reacted with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(2-methoxypyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2,2-Difluoro-2-(2-methoxypyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 2,2-difluoro-2-(2-methoxypyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This can lead to modulation of enzyme activity, alteration of cellular signaling pathways, and other biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
2,2-Difluoro-2-(4-methoxypyridin-2-yl)ethanol: Similar in structure but with a different position of the methoxy group.
2,2-Difluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol: Another fluorinated pyridine derivative with a different substitution pattern
Uniqueness
2,2-Difluoro-2-(2-methoxypyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position of the pyridine ring, combined with the difluoroethanol moiety, makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H9F2NO2 |
|---|---|
分子量 |
189.16 g/mol |
IUPAC名 |
2,2-difluoro-2-(2-methoxypyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H9F2NO2/c1-13-7-4-6(2-3-11-7)8(9,10)5-12/h2-4,12H,5H2,1H3 |
InChIキー |
JOVXAHYGVFHMAC-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC(=C1)C(CO)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


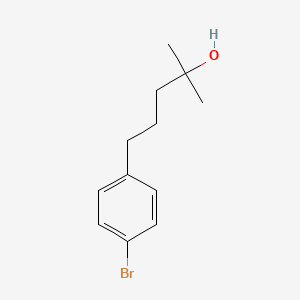
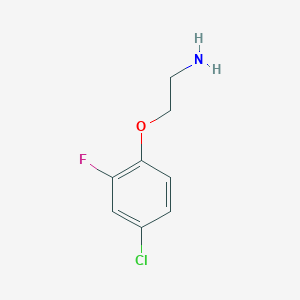
![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)

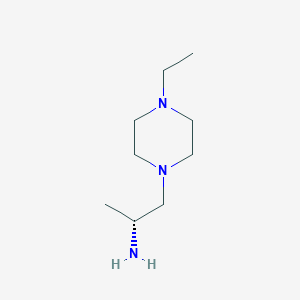





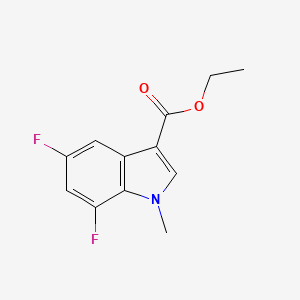
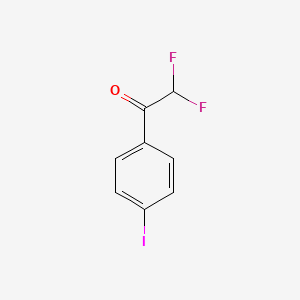
![3-Azabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13612166.png)
